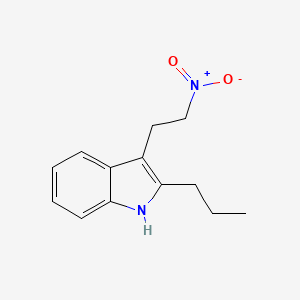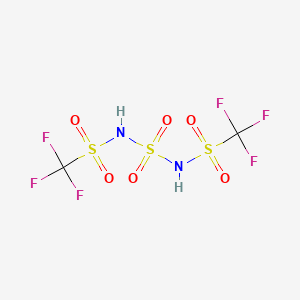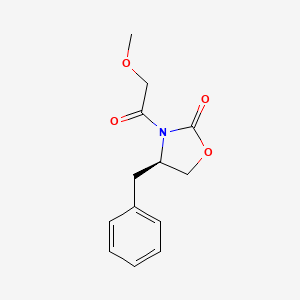![molecular formula C9H18F2O2Si B14269741 {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane CAS No. 167308-42-1](/img/structure/B14269741.png)
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is a chemical compound known for its unique structural properties and reactivity. This compound features a silicon atom bonded to a trimethylsilyl group and an ethenyl group substituted with difluoro and 2-methylpropoxy groups. Its distinct structure makes it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with an appropriate difluoroethenyl ether precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoroethenyl group can undergo addition reactions, while the trimethylsilyl group can be easily substituted, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-: This compound contains a thiophene ring instead of the 2-methylpropoxy group.
(2,2-Difluoroethoxy)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Uniqueness
{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane is unique due to the combination of difluoroethenyl and 2-methylpropoxy groups, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
167308-42-1 |
|---|---|
Formule moléculaire |
C9H18F2O2Si |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
[2,2-difluoro-1-(2-methylpropoxy)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C9H18F2O2Si/c1-7(2)6-12-9(8(10)11)13-14(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
SMFSFPPPVYEJLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=C(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
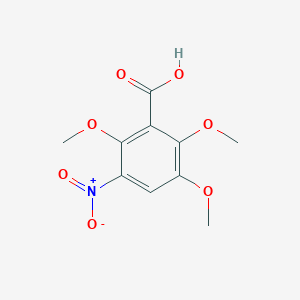
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
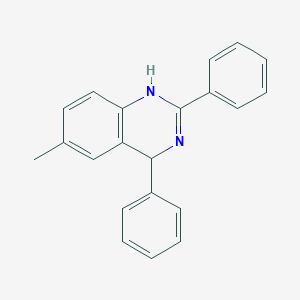
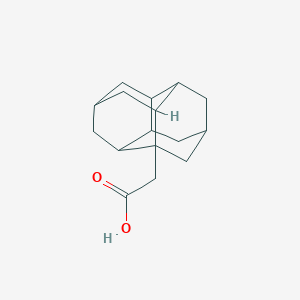
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
